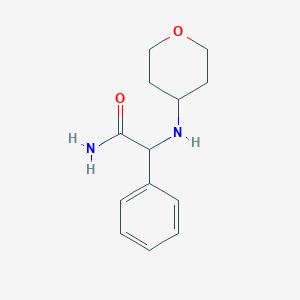
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone, also known as CPMM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPMM is a morpholine derivative that has been synthesized through a number of methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Advantages and Limitations for Lab Experiments
One advantage of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its high yield and purity when synthesized through the methods described above. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is also relatively stable and can be stored for extended periods of time. However, one limitation of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory properties of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone. Another area of interest is the use of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone as a chiral building block in organic synthesis. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone.
Synthesis Methods
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized through a number of methods, including the reaction of cyclopentanone with 2,5-dimethylmorpholine and formaldehyde, or through the reaction of cyclopentanone with 2,5-dimethylmorpholine and chloroacetyl chloride. Both of these methods have been used to synthesize Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone with high yields and purity.
Scientific Research Applications
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone has also been studied for its potential use as a chiral building block in organic synthesis, due to its unique stereochemistry.
properties
IUPAC Name |
cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-8-15-10(2)7-13(9)12(14)11-5-3-4-6-11/h5,9-10H,3-4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWBSNSSHIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenten-1-yl-(2,5-dimethylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)


![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)
![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)